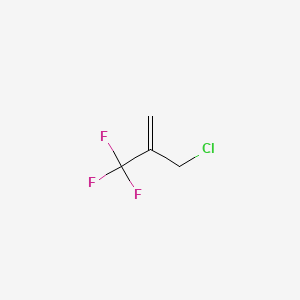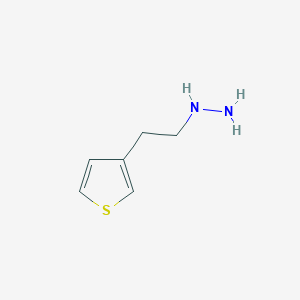
(2-(Thiophen-3-yl)ethyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Thiophen-3-yl)ethyl)hydrazine is an organic compound that features a thiophene ring attached to an ethyl chain, which is further connected to a hydrazine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiophen-3-yl)ethyl)hydrazine typically involves the reaction of thiophene derivatives with ethyl hydrazine. One common method includes the nucleophilic substitution reaction where a thiophene derivative reacts with ethyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions: (2-(Thiophen-3-yl)ethyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Thiophene oxides and other oxidized derivatives.
Reduction: Simplified hydrazine compounds.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学研究应用
(2-(Thiophen-3-yl)ethyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.
作用机制
The mechanism of action of (2-(Thiophen-3-yl)ethyl)hydrazine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, while the hydrazine group can form reactive intermediates that modify biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
Thiophene: The parent compound, which lacks the ethyl and hydrazine groups.
Ethylhydrazine: A simpler compound without the thiophene ring.
(2-(Thiophen-2-yl)ethyl)hydrazine: A similar compound with the thiophene ring attached at a different position.
Uniqueness: (2-(Thiophen-3-yl)ethyl)hydrazine is unique due to the specific positioning of the thiophene ring and the presence of both ethyl and hydrazine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C6H10N2S |
|---|---|
分子量 |
142.22 g/mol |
IUPAC 名称 |
2-thiophen-3-ylethylhydrazine |
InChI |
InChI=1S/C6H10N2S/c7-8-3-1-6-2-4-9-5-6/h2,4-5,8H,1,3,7H2 |
InChI 键 |
CNSAFMINZKDEGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1CCNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


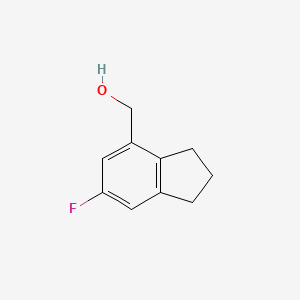
![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)

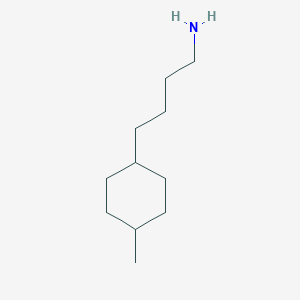
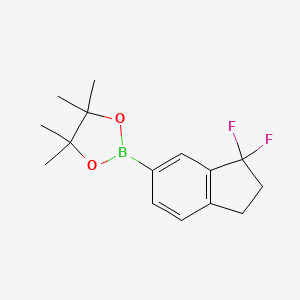

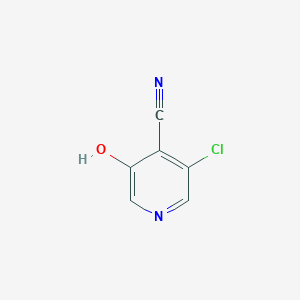
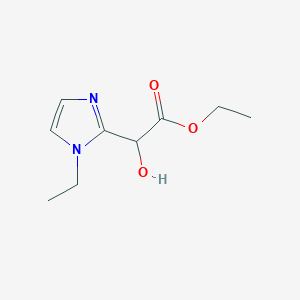

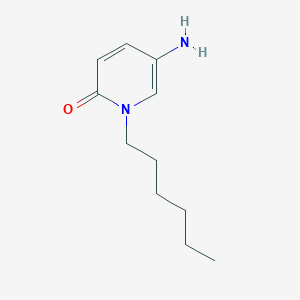
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)


